molecular formula C18H18FN3O3S2 B2534395 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 933025-57-1

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2534395
CAS RN: 933025-57-1
M. Wt: 407.48
InChI Key: CCZSIDHCTGPVGZ-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity against human tumor cell lines. Compounds with benzothiazole and acetamide functionalities demonstrated considerable anticancer activity against specific cancer cell lines, indicating the potential of similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with kinase inhibitory and anticancer activities, showed that certain derivatives could inhibit Src kinase and exhibit significant anticancer effects against various cancer cell lines, suggesting the potential utility of similar compounds in targeted cancer therapy (Fallah-Tafti et al., 2011).

Dual Inhibition of PI3K/mTOR

Another study focused on compounds with benzothiazole and acetamide groups as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These findings underline the importance of these moieties in designing compounds with potential applications in cancer treatment and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).

Insecticidal Properties

A diverse range of heterocycles incorporating a thiadiazole moiety was synthesized and evaluated for insecticidal activity against the cotton leafworm. The research highlights the potential of such compounds in developing new insecticides, indicating the broader applicability of thiadiazole and acetamide derivatives in agricultural research (Fadda et al., 2017).

Mechanism of Action

Target of Action

The compound, 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, is primarily targeted against various phytopathogenic fungi . It belongs to the class of cyclic sulfonamides, which are known for their broad-spectrum antifungal activities .

Mode of Action

The compound interacts with its targets by blocking the electron transfer in the fungal respiratory chain, leading to the cessation of fungal growth . This interaction results in substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

Biochemical Pathways

The compound affects the biochemical pathways related to the respiratory chain of fungi. By blocking electron transfer, it disrupts the energy production of the fungi, leading to their growth inhibition .

Result of Action

The compound exhibits substantial and broad-spectrum antifungal activities against various phytopathogenic fungi. For instance, it showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively . Moreover, it exhibited 85% greenhouse inhibition activity (in vivo) against E. graminis even at 0.2 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound has been tested in both in vitro and in vivo environments, suggesting its effectiveness in different conditions .

properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-2-10-22-15-8-3-4-9-16(15)27(24,25)21-18(22)26-12-17(23)20-14-7-5-6-13(19)11-14/h3-9,11H,2,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZSIDHCTGPVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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